molecular formula C17H17ClN4O2S B6486123 2-(4-cyanobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215386-50-7

2-(4-cyanobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B6486123
CAS RN: 1215386-50-7
M. Wt: 376.9 g/mol
InChI Key: LUXBSNZIMLZMLJ-UHFFFAOYSA-N
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Description

The compound “2-(4-cyanobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule that contains several functional groups, including a cyanobenzamido group, a thieno[2,3-c]pyridine ring, and a carboxamide group . It also contains a hydrochloride group, indicating that it is a hydrochloride salt. This type of compound could potentially have interesting biological activities, as both thienopyridines and carboxamides are common motifs in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-c]pyridine ring, which is a bicyclic structure containing a five-membered thiophene ring fused with a six-membered pyridine ring . The cyanobenzamido group would be attached at the 2-position of the ring, and the carboxamide group at the 3-position .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the cyanobenzamido group could potentially undergo reactions with nucleophiles . The pyridine ring could also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Kinase Inhibitors

The thieno[2,3-c]pyridine scaffold is frequently used as ATP-mimetic kinase inhibitors . The bicyclic thieno[2,3-c]pyridine system has been identified as a potential starting point for the development of kinase inhibitors . In a study, a diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared as starting points for future drug discovery programs .

GRK2 Inhibitors

Thieno[2,3-c]pyridine derivatives have been developed into highly potent inhibitors of the kinase GRK2 . A hit compound bearing the thieno[2,3-c]pyridine moiety was identified in the search for inhibitors of the GRK2 kinase .

Precursors for Heterocyclic Synthesis

N-cyanoacetamides, which can be derived from cyanoacetylation of amines, are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Development of Chemotherapeutic Agents

N-aryl and/or heteryl cyanoacetamides, which can be derived from cyanoacetylation of amines, have been used to build various organic heterocycles . These compounds have potential in evolving better chemotherapeutic agents .

BCR-ABL1 Tyrosine Kinase Inhibitors

The thieno[2,3-c]pyridine scaffold is present in drugs approved by FDA in 2021, such as Asciminib, an allosteric inhibitor of BCR-ABL1 tyrosine kinase .

Cardiovascular Medication

The thieno[2,3-c]pyridine scaffold is also present in Vericiguat (Verquvo), a medication used to reduce the risk of cardiovascular death and heart failure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. It could also involve the development of analogs with improved properties .

properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S.ClH/c1-21-7-6-12-13(9-21)24-17(14(12)15(19)22)20-16(23)11-4-2-10(8-18)3-5-11;/h2-5H,6-7,9H2,1H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXBSNZIMLZMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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